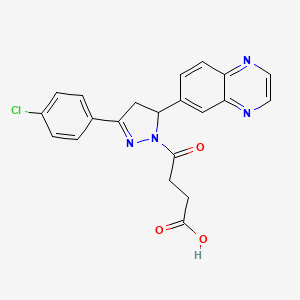
4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that suggest a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula for this compound is C21H19ClN4O, with a molecular weight of approximately 378.9 g/mol. The presence of a chlorophenyl group and a quinoxalinyl moiety are significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit promising antimicrobial properties. A study highlighted that 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated significant antifungal activity against various pathogenic strains and showed effectiveness against Mycobacterium tuberculosis H37Rv .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Antifungal Activity | Antitubercular Activity |
|---|---|---|
| Compound A | Good (against 4 strains) | Moderate |
| Compound B | Excellent (against 3 strains) | Strong |
| Compound C | Moderate | Weak |
Anticancer Potential
The compound's potential as an anticancer agent has been explored in several studies. The incorporation of a quinoxaline structure is known to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown to inhibit cell proliferation in breast and lung cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Research has suggested that compounds containing pyrazole and quinoxaline structures can act by inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis .
Enzyme Inhibition Studies
Studies have demonstrated that these compounds can act as inhibitors for various enzymes, including:
- Acetylcholinesterase : Important for neurotransmission.
- Urease : Associated with the metabolism of urea in bacteria.
Table 3: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10 |
| Urease | 5 |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:
- Study on Antifungal Activity : A comprehensive study evaluated the antifungal effects against Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 50 µg/mL .
- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects on multiple cancer cell lines, confirming that the compound induced apoptosis through mitochondrial pathways .
Propriétés
IUPAC Name |
4-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c22-15-4-1-13(2-5-15)17-12-19(26(25-17)20(27)7-8-21(28)29)14-3-6-16-18(11-14)24-10-9-23-16/h1-6,9-11,19H,7-8,12H2,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJDWOSCQKUAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














